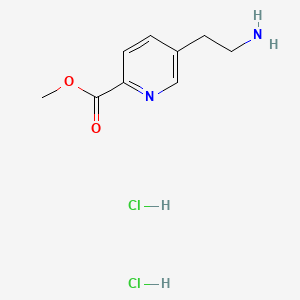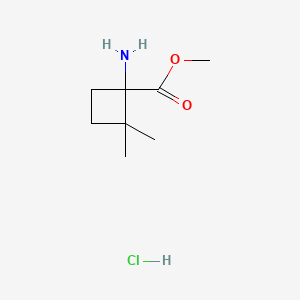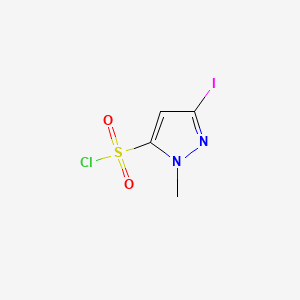
7-cyclopropyl-6,7-dihydro-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-cyclopropyl-6,7-dihydro-1H-purin-6-one, also known as 7-CP-dHPP, is an important chemical compound used in scientific research and laboratory experiments. 7-CP-dHPP is a cyclopropyl derivative of purin-6-one, a heterocyclic compound with a 6-member ring containing nitrogen and oxygen atoms. 7-CP-dHPP has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been increasing in recent years.
Scientific Research Applications
7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been used in a variety of scientific research applications. It has been used to study the effect of cyclopropyl groups on the reactivity of purin-6-one derivatives and to investigate the mechanism of action of drugs that contain cyclopropyl groups. 7-cyclopropyl-6,7-dihydro-1H-purin-6-one has also been used to study the structure-activity relationships of purin-6-one derivatives, and to investigate the effects of cyclopropyl groups on the pharmacokinetics of drugs.
Mechanism of Action
The mechanism of action of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one is not fully understood. However, it is believed that the cyclopropyl group of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one increases the hydrophobicity of the compound, which increases its solubility in lipids. This increased solubility allows 7-cyclopropyl-6,7-dihydro-1H-purin-6-one to more easily cross cell membranes, increasing its bioavailability and allowing it to interact with intracellular targets.
Biochemical and Physiological Effects
7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been found to have anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been found to have neuroprotective and anti-epileptic effects. In addition, 7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been shown to have an analgesic effect in animal models of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-cyclopropyl-6,7-dihydro-1H-purin-6-one in laboratory experiments is its high purity. This allows researchers to accurately measure the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on biochemical and physiological processes. The main limitation of using 7-cyclopropyl-6,7-dihydro-1H-purin-6-one in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are a number of potential future directions for research using 7-cyclopropyl-6,7-dihydro-1H-purin-6-one. One potential direction is to investigate the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on the metabolism of drugs and other compounds. Another potential direction is to investigate the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on the pharmacokinetics of drugs. In addition, further research could be done to investigate the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on the immune system and on neurological processes. Finally, further research could be done to investigate the potential therapeutic applications of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one.
Synthesis Methods
7-cyclopropyl-6,7-dihydro-1H-purin-6-one can be synthesized from purin-6-one using a variety of methods. The most common method is the cyclopropanation of purin-6-one using an alkyl halide and a base. This reaction yields 7-cyclopropyl-6,7-dihydro-1H-purin-6-one in a highly pure form. Other methods such as the reaction of purin-6-one with an alkyl sulfonate and an acid have also been reported.
properties
IUPAC Name |
7-cyclopropyl-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-8-6-7(9-3-10-8)11-4-12(6)5-1-2-5/h3-5H,1-2H2,(H,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTUONPDMQVKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)


![3-{5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine](/img/structure/B6610335.png)
![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)

![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)



![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
